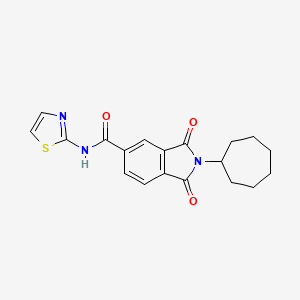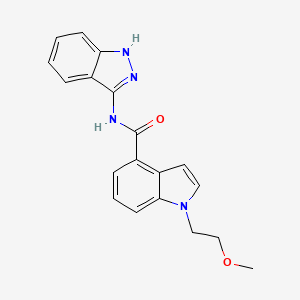
N-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazolam , belongs to the class of indazole derivatives. Its chemical structure features an indazole ring fused with an indole ring, and it exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Indazolam can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indazole nitrogen or the indole ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Indazolam finds applications in various fields:
Medicine: It exhibits anxiolytic and sedative properties, making it useful for treating anxiety disorders.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Biology: It may serve as a tool compound in studies related to GABA receptors.
Industry: Indazolam’s industrial applications include pharmaceutical synthesis and drug development.
Mechanism of Action
Targets: Indazolam primarily interacts with gamma-aminobutyric acid (GABA) receptors.
Pathways: It enhances GABAergic neurotransmission, leading to sedation and anxiolysis.
Comparison with Similar Compounds
Unique Features: Indazolam’s fused indazole-indole structure sets it apart from other anxiolytics.
Similar Compounds:
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-12-11-23-10-9-13-14(6-4-8-17(13)23)19(24)20-18-15-5-2-3-7-16(15)21-22-18/h2-10H,11-12H2,1H3,(H2,20,21,22,24) |
InChI Key |
OHDLQKZBTAISNS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


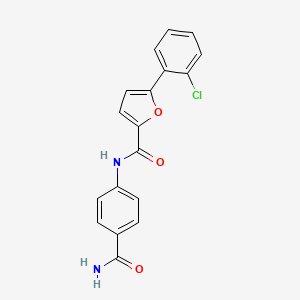
![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10992962.png)
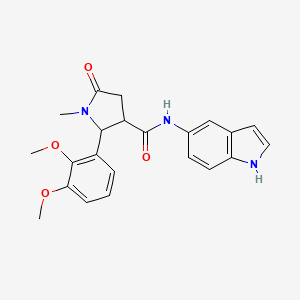
![N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10992973.png)
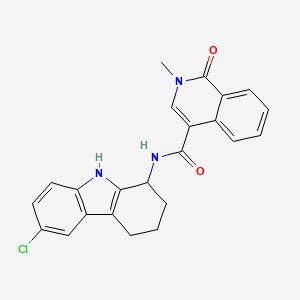
![N-[2-(1-cyclohexenyl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B10992979.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10992983.png)
![methyl 2-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-4,5-dimethoxybenzoate](/img/structure/B10992986.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B10992991.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10992998.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10993009.png)
![(2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B10993015.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10993019.png)
